molecular formula C11H16N2O4 B8685501 4-Ethoxy-3,5-dimethoxybenzohydrazide CAS No. 60566-51-0

4-Ethoxy-3,5-dimethoxybenzohydrazide

Cat. No.: B8685501
CAS No.: 60566-51-0
M. Wt: 240.26 g/mol
InChI Key: PWPRBTXXSSBGOE-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethoxybenzohydrazide is a benzohydrazide derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) substituents at the 4-, 3-, and 5-positions of the benzene ring. The ethoxy substitution at the 4-position likely modifies physicochemical properties (e.g., lipophilicity, solubility) and biological interactions compared to hydroxy or methoxy analogs.

Properties

CAS No.

60566-51-0

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

4-ethoxy-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C11H16N2O4/c1-4-17-10-8(15-2)5-7(11(14)13-12)6-9(10)16-3/h5-6H,4,12H2,1-3H3,(H,13,14)

InChI Key

PWPRBTXXSSBGOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C(=O)NN)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences among 4-Ethoxy-3,5-dimethoxybenzohydrazide and its analogs:

Compound Name CAS Substituents Molecular Weight Key Properties
4-Hydroxy-3,5-dimethoxybenzohydrazide 1443-76-1 4-OH, 3,5-OCH₃ 212.2 Higher polarity, H-bond donor capacity
4-Ethoxy-3,5-dimethoxybenzohydrazide N/A 4-OCH₂CH₃, 3,5-OCH₃ 240.3 Increased lipophilicity, reduced solubility in water
3,4,5-Trimethoxybenzohydrazide 3291-03-0 3,4,5-OCH₃ 226.2 Enhanced electron density, steric bulk
4-Methoxybenzohydrazide 100377-63-7 4-OCH₃ 180.2 Moderate lipophilicity, simpler structure

Key Observations :

  • Ethoxy vs.
  • Ethoxy vs. Methoxy : Ethoxy’s larger size may introduce steric hindrance in molecular docking, affecting binding to biological targets .
Anticancer and Anti-inflammatory Potential
  • 4-Hydroxy-3,5-dimethoxybenzohydrazide : Demonstrated superior docking scores (Glide XP module) against cancer-related proteins (e.g., AKT1, EGFR) compared to standards like azathioprine and aspirin . The hydroxy group facilitates hydrogen bonding with active-site residues.
Antimicrobial and Antioxidant Activity
  • 4-Hydroxy-3,5-dimethoxybenzohydrazide : Outperformed cimetidine (antacid) and kanamycin (antimicrobial) in silico, attributed to its polar substituents .
  • Ethoxy Analog : Reduced polarity may lower efficacy against hydrophilic bacterial targets but improve activity against lipid-rich membranes (e.g., Gram-negative bacteria).

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